molecular formula C19H22Cl2N2O4S B4535776 1-(3,4-dichlorobenzyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine

1-(3,4-dichlorobenzyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine

Cat. No. B4535776
M. Wt: 445.4 g/mol
InChI Key: OQIMNOHZDHKBQQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves multiple steps, including alkylation, acidulation, reduction, diazotization, substitution, and hydrolysis. For instance, compounds such as 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines and related derivatives exhibit a synthesis process that includes coupling and functionalization steps to achieve high affinity and selectivity towards biological targets (Borrmann et al., 2009). Additionally, linear synthesis methods have been applied to related compounds, highlighting the modular approach to synthesizing derivatives with varying substituents and functional groups (Muhammad Athar Abbasi et al., 2019).

Molecular Structure Analysis

The molecular structure of compounds within this family often features a piperazine core substituted with different benzyl and sulfonyl groups. Structural characterization techniques such as X-ray crystallography and spectroscopic methods are utilized to confirm the geometry, conformation, and substituent positions. For example, an analysis of 1-(2,4-dichlorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine demonstrates the chair conformation of the piperazine ring and the orientation of substituent groups, providing insights into the compound's three-dimensional structure and potential interaction mechanisms with biological targets (Sreenivasa et al., 2013).

properties

IUPAC Name

1-[(3,4-dichlorophenyl)methyl]-4-(3,4-dimethoxyphenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22Cl2N2O4S/c1-26-18-6-4-15(12-19(18)27-2)28(24,25)23-9-7-22(8-10-23)13-14-3-5-16(20)17(21)11-14/h3-6,11-12H,7-10,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQIMNOHZDHKBQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC(=C(C=C3)Cl)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dichlorobenzyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(3,4-dichlorobenzyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine
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